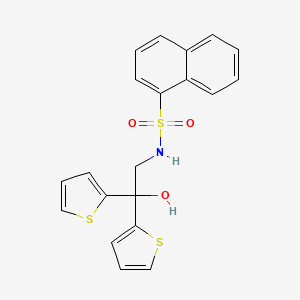

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

Description

N-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted at the 1-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a hydroxyethyl moiety bearing two thiophen-2-yl substituents.

Properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S3/c22-20(18-10-4-12-25-18,19-11-5-13-26-19)14-21-27(23,24)17-9-3-7-15-6-1-2-8-16(15)17/h1-13,21-22H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHAAEUOBJMZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-sulfonyl chloride with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps often include recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of thiophene-based compounds, including N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide, as promising antiviral agents. Research indicates that derivatives containing thiophene rings exhibit notable efficacy against various viral targets, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). For instance, compounds with similar structures have demonstrated IC50 values below 1 μM against HCV NS5B RNA polymerase, suggesting a strong inhibitory effect on viral replication .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies show that thiophene derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for certain derivatives range from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

Materials Science

Conductive Polymers

this compound can be utilized in the development of conductive polymers. The incorporation of thiophene moieties enhances the electrical conductivity of polymer matrices, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to tune the electronic properties through structural modifications allows for improved performance in electronic applications .

Nanocomposite Materials

The compound can also serve as a precursor for synthesizing nanocomposite materials that exhibit enhanced mechanical and thermal properties. By integrating thiophene-based sulfonamides into polymeric matrices, researchers can create materials with superior strength and thermal stability, which are essential for various industrial applications.

Environmental Applications

Pollutant Remediation

Thiophene derivatives have shown potential in environmental remediation processes. Their ability to adsorb heavy metals and organic pollutants from wastewater makes them valuable in developing filtration systems and adsorbents for environmental cleanup . The sulfonamide group enhances the compound's affinity for various contaminants, facilitating effective removal from contaminated environments.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings/Properties |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | IC50 < 1 μM against HCV; effective against HIV |

| Antimicrobial agents | MIC values: 0.22 - 0.25 μg/mL against pathogens | |

| Materials Science | Conductive polymers | Enhanced electrical conductivity in OLEDs |

| Nanocomposite materials | Improved mechanical and thermal properties | |

| Environmental Science | Pollutant remediation | Effective adsorption of heavy metals and organic pollutants |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is not fully elucidated, but it is believed to interact with specific molecular targets through its sulfonamide and thiophene groups. These interactions may involve inhibition of enzymes or modulation of receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- Naphthalene-1-sulfonamide vs. Naphthalene-2-sulfonamide Derivatives: The position of the sulfonamide group on the naphthalene ring significantly impacts molecular properties. For instance, naphthalene-1-sulfonamide derivatives (e.g., ) often exhibit distinct solubility and crystallinity compared to 2-sulfonamide isomers (e.g., ).

- Thiophene-Containing Analogues: Compounds with thiophene substituents, such as those in and , demonstrate that thiophene rings contribute to increased lipophilicity and electronic conjugation. The target compound’s dual thiophen-2-yl groups likely amplify these effects compared to single-thiophene derivatives (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol in ), which may lack comparable π-stacking capacity .

Physicochemical Properties

Melting Points and Stability :

The melting points of related sulfonamides vary with substituents. For example, N-(2-acetylphenyl)naphthalene-1-sulfonamide (203–205°C) and N-(2-(1-hydroxyethyl)phenyl)naphthalene-1-sulfonamide (139–142°C) in highlight how polar groups (e.g., acetyl, hydroxyethyl) influence melting behavior. The target compound’s hydroxyethyl-thiophene substituents may lower its melting point relative to acylated analogues due to reduced crystallinity .Predicted Properties : N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide () has a predicted density of 1.49 g/cm³ and pKa of 9.03. The target compound’s di(thiophen-2-yl) groups could further decrease aqueous solubility compared to sulfonamides with saturated sulfone rings (e.g., ), though experimental validation is needed .

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide core with a hydroxylated thiophene side chain. Its molecular formula is , and it has a molecular weight of 341.40 g/mol. The presence of the thiophene moiety is significant for its biological activity, as thiophenes are known for their diverse pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | ≤ 1 | Strongly active |

| Escherichia coli | 4 - 8 | Moderately active |

| Pseudomonas aeruginosa | 8 - 16 | Weakly active |

The minimum inhibitory concentration (MIC) values indicate that this compound could be effective against resistant strains of bacteria, which is critical in the context of rising antimicrobial resistance .

Anticancer Activity

In vitro studies have also investigated the anticancer potential of naphthalene sulfonamides. The compound was found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanism of Action:

- Apoptosis Induction: The compound activates caspases and triggers mitochondrial pathways leading to cell death.

- Cell Cycle Arrest: It has been observed to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing.

Study 1: Inhibition of Aminopeptidase N

A study highlighted that similar compounds inhibited aminopeptidase N (APN), an enzyme implicated in tumor progression. The K(i) value for inhibition was reported at 3.5 µM, indicating strong binding affinity . This suggests that the compound may play a role in modulating tumor growth and metastasis.

Study 2: Anti-Angiogenic Activity

Another investigation reported that derivatives of naphthalene sulfonamides exhibited anti-angiogenic properties by inhibiting endothelial cell migration and tube formation in vitro. This was linked to decreased vascular endothelial growth factor (VEGF) signaling .

Toxicity Profile

Toxicity assessments revealed that this compound displayed low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile for further development . Non-cytotoxicity was confirmed with IC50 values exceeding 60 µM in various human cell lines.

Q & A

Basic: What are the key synthetic routes for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Functionalization of naphthalene-1-sulfonamide : React naphthalene-1-sulfonyl chloride with an amine precursor (e.g., 2-amino-2,2-di(thiophen-2-yl)ethanol) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .

Thiophene incorporation : Use propargyl bromide or similar reagents to introduce thiophene rings via nucleophilic substitution or cyclization reactions. Reaction progress is monitored by TLC (n-hexane:ethyl acetate, 9:1) .

Purification : Column chromatography (e.g., dichloromethane-ethyl acetate) and recrystallization from solvents like dichloromethane yield the pure compound .

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:

X-ray crystallography is the gold standard. Key steps include:

Crystallization : Slow evaporation of a dichloromethane solution produces single crystals suitable for diffraction .

Data collection : Use a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å).

Structure refinement : Employ SHELX programs (e.g., SHELXL) for solving and refining the structure. Weak intermolecular interactions (C–H···π, N–H···π) are analyzed to understand packing motifs .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

Modeling : Optimize the molecular geometry using hybrid functionals (e.g., B3LYP) with a basis set like 6-31G(d,p) .

Electronic analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and natural bond orbital (NBO) charges to predict reactivity and charge distribution.

Validation : Compare theoretical IR/Raman spectra with experimental data to confirm accuracy .

Software : Use Gaussian or ORCA packages for computations.

Advanced: What strategies address contradictions in toxicological data for naphthalene sulfonamide derivatives?

Methodological Answer:

Systematic review : Follow steps from ATSDR guidelines ( ):

- Step 5 : Assess risk of bias in individual studies (e.g., sample size, exposure routes).

- Step 6 : Rate confidence in evidence (e.g., high for consistent in vivo hepatotoxicity data).

- Step 8 : Integrate findings using weight-of-evidence approaches .

Mechanistic studies : Perform in vitro assays (e.g., CYP450 inhibition) to resolve discrepancies between in vivo and in vitro results .

Advanced: How are reaction mechanisms involving thiophene rings analyzed?

Methodological Answer:

Kinetic studies : Monitor reaction progress via NMR or HPLC to identify intermediates (e.g., thiophene radical cations) .

Computational modeling : Use DFT to map transition states and activation energies for cyclization or electrophilic substitution steps.

Isotopic labeling : Introduce deuterium or ¹³C at reactive sites to track bond formation/cleavage .

Advanced: What methodologies assess the environmental persistence of this compound?

Methodological Answer:

Degradation studies :

- Hydrolysis : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, analyze degradation products via LC-MS.

- Photolysis : Use UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown .

Partitioning analysis : Measure log Kow (octanol-water coefficient) and soil sorption (Kd) to predict bioaccumulation .

Basic: What spectroscopic techniques confirm the purity and structure of this compound?

Methodological Answer:

NMR : ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for naphthalene protons, δ 2.5–3.5 ppm for hydroxyethyl groups) .

Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺).

IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O–H bands (~3400 cm⁻¹) .

Advanced: How are structure-activity relationships (SAR) studied for sulfonamide derivatives?

Methodological Answer:

Analog synthesis : Modify substituents (e.g., thiophene vs. furan rings) and compare bioactivity .

Molecular docking : Simulate binding to target proteins (e.g., carbonic anhydrase) using AutoDock Vina.

Pharmacophore modeling : Identify critical functional groups (e.g., sulfonamide, hydroxyl) for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.